Hbv-IN-4

HBV capsid assembly IC50 DNA replication inhibition

Hbv-IN-4 is a phthalazinone-derived HBV capsid assembly modulator (CAM) with 14 nM IC50 and 60.4% oral bioavailability, achieving 2.67 log viral reduction in AAV-HBV mice at 150 mg/kg BID. Induces genome-free capsids with a distinct gel-shift phenotype ideal for mechanistic CAM classification. Superior oral exposure eliminates need for IP/IV dosing in chronic studies. Ideal for combination therapy research and as a benchmark CAM in SAR campaigns.

Molecular Formula C24H19ClFN5O3
Molecular Weight 479.9 g/mol
Cat. No. B2535596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-4
Molecular FormulaC24H19ClFN5O3
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl
InChIInChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29)
InChIKeyWTCNPITUIDRZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hbv-IN-4: A Phthalazinone-Derived HBV Capsid Inhibitor with Quantifiable In Vitro Potency and In Vivo Efficacy


Hbv-IN-4 (also referred to as compound 19f) is a phthalazinone derivative that functions as a potent, orally active inhibitor of hepatitis B virus (HBV) DNA replication, with an IC50 of 14 nM (0.014 μM) in vitro [1]. It belongs to the class of HBV capsid assembly modulators (CAMs), specifically inducing the formation of genome-free capsids [1]. Preclinical characterization demonstrates that Hbv-IN-4 achieves a 2.67 log reduction in HBV DNA viral load in the AAV-HBV mouse model following 4-week oral administration at 150 mg/kg twice daily [1]. The compound exhibits favorable pharmacokinetic properties including low plasma clearance (CL=4.1 mL/min/kg), high drug exposure (AUC0-t=49,744 h·ng/L), a half-life of 2.15 hours, and oral bioavailability of 60.4% in mice [2].

Why Hbv-IN-4 Cannot Be Readily Substituted by Other HBV Capsid Assembly Modulators


HBV capsid assembly modulators (CAMs) are a heterogeneous class of compounds that bind to distinct sites on the core protein and induce different capsid assembly phenotypes (e.g., normal capsids, aberrant structures, or genome-free capsids) [1]. Even among CAMs that target the same binding pocket, subtle structural variations in the chemical scaffold can dramatically alter pharmacokinetic properties, tissue distribution, and resistance profiles [1]. Consequently, a simple in vitro IC50 comparison is insufficient to predict in vivo efficacy or suitability for specific experimental models. Hbv-IN-4's phthalazinone core confers a unique combination of sub-100 nM potency, high oral bioavailability, and the ability to induce genome-free capsid formation—a mechanistic signature not universally shared across all CAMs [2]. The quantitative evidence below delineates precisely where Hbv-IN-4 diverges from its closest analogs, thereby establishing its non-interchangeable value in HBV research.

Quantitative Differentiation of Hbv-IN-4 Against Closest HBV Capsid Inhibitor Analogs


In Vitro Anti-HBV Potency: Hbv-IN-4 vs. GLS4, HEC72702, and NVR 3-778

Hbv-IN-4 demonstrates an IC50 of 14 nM against HBV DNA replication, placing it among the most potent capsid-targeting inhibitors. In comparison, the heteroaryldihydropyrimidine (HAP) clinical candidate GLS4 exhibits an IC50 of 12 nM, the HAP-based HEC72702 shows an IC50 of 39 nM, and the sulfamoylbenzamide (SBA) NVR 3-778 has an EC50 of 400 nM (0.40 µM) [1][2][3]. While GLS4 and Hbv-IN-4 are similarly potent in vitro, they belong to distinct chemical classes with different binding modes and resistance profiles, making Hbv-IN-4 a valuable alternative tool compound for mechanistic studies [1].

HBV capsid assembly IC50 DNA replication inhibition

In Vivo Antiviral Efficacy: Hbv-IN-4 Achieves 2.67-Log Viral Load Reduction in AAV-HBV Mouse Model

In the AAV-HBV/mouse model, oral administration of Hbv-IN-4 at 150 mg/kg twice daily for 4 weeks resulted in a 2.67 log reduction in HBV DNA viral load [1]. This in vivo efficacy benchmark allows direct comparison with other CAMs: AB-423 (SBA class) achieved >2 log reduction in the hydrodynamic injection (HDI) mouse model [2], while GLS4 demonstrated a viral load reduction greater than 2 log in a hydrodynamic-injected mouse model [3]. Hbv-IN-4's performance is thus quantitatively comparable to clinical-stage CAMs in relevant animal models, supporting its utility as a preclinical benchmark compound.

HBV mouse model viral load reduction in vivo efficacy

Oral Bioavailability and Pharmacokinetic Profile: Hbv-IN-4 Offers Superior Systemic Exposure Compared to GLS4

Hbv-IN-4 exhibits an oral bioavailability (F) of 60.4% in mice, with a plasma AUC0-t of 49,744 h·ng/L following a 20 mg/kg oral dose [1]. In stark contrast, the clinical-stage CAM GLS4 (morphothiadin) suffers from poor oral bioavailability, reported as <20% in one study and 25.5% in another [2][3]. While the SBA-class CAM NVR 3-778 demonstrates high oral bioavailability (84.6%), it is significantly less potent in vitro (EC50 400 nM) . Hbv-IN-4 thus balances high potency with substantially improved oral exposure relative to the HAP class, making it a more favorable candidate for in vivo studies requiring consistent systemic drug levels.

oral bioavailability pharmacokinetics AUC

Mechanistic Distinction: Hbv-IN-4 Induces Genome-Free Capsid Formation with a Faster-Migrating Phenotype

Hbv-IN-4 uniquely induces the formation of genome-free capsids characterized by a faster-migrating phenotype in native gel electrophoresis . This is a hallmark of class I capsid assembly modulators (CAM-As) that misdirect assembly toward non-infectious particles devoid of viral RNA/DNA. In contrast, class II CAMs such as AB-423 (SBA class) primarily interfere with pregenomic RNA encapsidation but do not necessarily generate empty capsids with the same biophysical signature [1]. The faster-migrating band pattern observed with Hbv-IN-4 provides a direct, quantifiable readout for mechanistic studies of capsid assembly and can be used to differentiate CAM mechanisms in biochemical assays.

genome-free capsids capsid assembly modulation mechanism of action

Liver Exposure and Tissue Distribution: Hbv-IN-4 Demonstrates Favorable Hepatic Accumulation

Hbv-IN-4 achieves high liver exposure following oral administration in mice, a critical feature for an antiviral targeting hepatocytes [1]. While specific liver-to-plasma ratios are not reported, the compound's low plasma clearance (4.1 mL/min/kg) and high oral bioavailability support sustained hepatic concentrations [1]. In comparison, AB-423 also demonstrates preferential liver accumulation [2], but its in vitro potency (EC50 80–270 nM) is ~6–19× lower than Hbv-IN-4 (14 nM) . The combination of high liver exposure and superior potency positions Hbv-IN-4 as a more efficient hepatotropic CAM for in vivo HBV models.

liver exposure tissue distribution hepatotropism

Optimal Use Cases for Hbv-IN-4 in HBV Antiviral Discovery and Preclinical Development


Preclinical In Vivo Efficacy Studies Requiring High Oral Bioavailability

Hbv-IN-4's 60.4% oral bioavailability and robust 2.67-log viral load reduction in AAV-HBV mice [1] make it an ideal tool compound for chronic oral dosing studies. Researchers can achieve therapeutic exposures without resorting to intraperitoneal or intravenous administration, simplifying experimental logistics and better modeling clinical oral regimens. This contrasts with GLS4, whose low oral bioavailability (<20–25%) necessitates higher doses or alternative formulations, potentially confounding pharmacokinetic-pharmacodynamic analyses [2].

Mechanistic Investigations of Class I Capsid Assembly Modulation

Hbv-IN-4 induces the formation of genome-free capsids that exhibit a faster-migrating phenotype on native gels . This property allows researchers to use Hbv-IN-4 as a reference standard for class I CAM activity, enabling direct comparison with class II inhibitors (e.g., AB-423) in biochemical capsid assembly assays. The distinct gel shift provides a straightforward, quantitative readout for assessing CAM mechanism and structure-activity relationships [3].

Combination Therapy Studies with Nucleos(t)ide Analogs

Given its distinct mechanism of action (capsid assembly modulation) compared to nucleos(t)ide analogs like entecavir or tenofovir, Hbv-IN-4 is well-suited for combination studies aimed at achieving functional cure or suppressing HBV cccDNA. Its potent in vivo efficacy and oral bioavailability facilitate convenient co-administration in mouse models [1]. Hbv-IN-4 can serve as a benchmark CAM in evaluating additive or synergistic effects with polymerase inhibitors.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

Hbv-IN-4 (compound 19f) represents a phthalazinone-based scaffold with optimized PK properties derived from lead compound 4r [1]. Its well-characterized in vitro and in vivo data provide a solid reference point for medicinal chemists designing next-generation HBV capsid inhibitors. The compound's balanced profile (potency, bioavailability, liver exposure) can guide the optimization of related chemotypes and serve as a positive control in SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hbv-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.